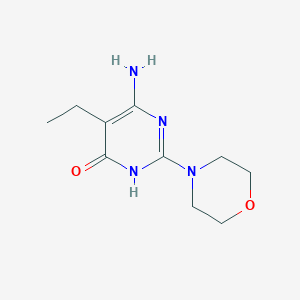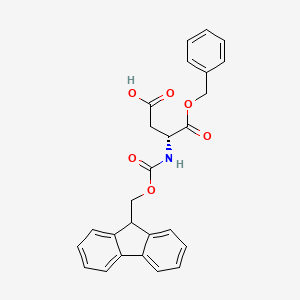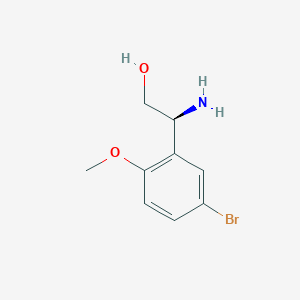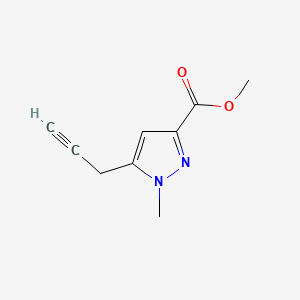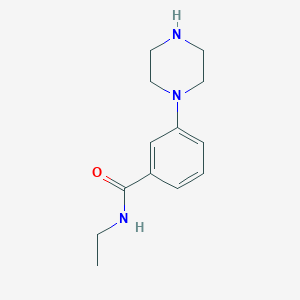![molecular formula C15H17N3O4 B13491713 3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a compound known for its significant applications in medicinal chemistry. It is a derivative of thalidomide and is commonly referred to as lenalidomide . This compound has gained attention due to its immunomodulatory, anti-inflammatory, and anti-angiogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor . This precursor is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with the ubiquitin E3 ligase cereblon . This interaction leads to the degradation of Ikaros transcription factors, which play a crucial role in regulating immune responses . The compound’s effects on these molecular targets result in its immunomodulatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier analog with similar immunomodulatory properties but with more severe side effects.
Pomalidomide: Another derivative with enhanced potency and fewer side effects compared to thalidomide.
Uniqueness
3-[7-(2-aminoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione stands out due to its improved safety profile and higher efficacy in treating certain cancers and inflammatory conditions . Its ability to modulate the immune system while minimizing adverse effects makes it a valuable therapeutic agent .
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-[4-(2-aminoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H17N3O4/c16-6-7-22-11-3-1-2-9-8-18(15(21)13(9)11)10-4-5-12(19)17-14(10)20/h1-3,10H,4-8,16H2,(H,17,19,20) |
InChI Key |
IBCDCKRGRDKEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)


![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)

